Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 213.23 g/mol. It is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen in its ring structure. The compound features a tert-butoxy group, contributing to its unique properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, and catalysts) can vary based on the desired yield and purity of the final product.
The structure of methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate can be depicted as follows:
The compound's predicted melting point is around 297.2 °C, with a density of approximately 1.0 g/cm³ . The structural formula can be represented as:
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate can participate in various chemical reactions typical for oxazole derivatives:
These reactions are significant for further functionalization of the compound in synthetic applications.
The mechanism of action for methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate primarily involves its reactivity due to the presence of functional groups that can participate in nucleophilic and electrophilic reactions. The oxazole ring contributes to its stability while allowing for interactions with biological molecules, making it a candidate for drug development.
Data from studies indicate that compounds with oxazole rings often exhibit biological activity due to their ability to interact with enzymes or receptors in biological systems .
The compound's properties make it suitable for various applications in organic synthesis.
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate has several scientific uses:
The 1,2-oxazole (isoxazole) core of methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate is typically constructed via cyclocondensation or transition-metal-catalyzed protocols. A prominent route involves β-enamino ketoester intermediates, where N-Boc-protected amino acids react with Meldrum's acid under EDC·HCl/DMAP activation to form β-keto esters. Subsequent treatment with N,N-dimethylformamide dimethylacetal yields β-enamino ketoesters, which undergo hydroxylamine-mediated cyclization to afford 5-cycloaminyl-1,2-oxazole-4-carboxylates [9]. This method proceeds via:
Alternative catalytic approaches include palladium-mediated direct arylation, where solvent polarity dictates regiochemistry. Polar solvents (e.g., DMF) promote C-5 arylation of oxazole precursors, while nonpolar solvents (toluene) favor C-2 functionalization. This enables late-stage diversification of the oxazole scaffold prior to tert-butoxymethyl installation [7]. The Van Leusen oxazole synthesis in ionic liquids provides a recyclable platform for 4,5-disubstituted variants, using TsMIC (p-tolylsulfonylmethyl isocyanide) and aldehydes, achieving yields >85% across six reuse cycles [7].
Table 1: Cyclization Methods for Oxazole Carboxylate Synthesis
Method | Key Reagent | Regioselectivity | Yield Range |
---|---|---|---|
β-Enamino Ketoester Cyclization | Hydroxylamine·HCl | 5-Amino substitution | 60-78% |
Van Leusen in Ionic Liquids | TsMIC/Aldehydes | 4,5-Disubstitution | 82-92% |
Pd-Catalyzed Arylation | Aryl Halides/Phosphines | C2- or C5-Arylation | 70-88% |
The tert-butoxymethyl group (–CH₂OC(CH₃)₃) confers steric protection and metabolic stability. Its introduction employs three primary strategies:
Alkylation of Oxazole-Anions: Deprotonation of C5-methyl-1,2-oxazole-3-carboxylates with LDA at –78°C generates stabilized anions that attack tert-butyl bromomethyl ether. This affords linear 5-(tert-butoxymethyl) derivatives with yields of 65-80%. Stereocontrol is irrelevant here due to prochirality [5] [8].
Radical-Mediated Functionalization: In azetidinyl-oxazole hybrids, visible-light photocatalysis using Ru(bpy)₃Cl₂ and CCl₃Br enables decarboxylative Giese reactions. tert-Butoxymethyl radicals, generated from tert-butyl (iodomethyl) ether, add to electron-deficient oxazole C4 positions. Diastereoselectivity reaches >20:1 when chiral auxiliaries anchor adjacent stereocenters [9].
Pre-functionalized Building Blocks: Chiral pool derivatives like (3S,6R)-6-(tert-butoxymethyl)piperazin-2-one are synthesized via stereoretentive alkylation. L-Isoleucine tert-butyl ester precursors undergo N-alkylation with tert-butoxymethyl bromide under basic conditions (NaOH, CH₃CN), preserving α-center chirality (de >95%) [10]. The tert-butoxymethyl group demonstrates stability toward organometallic reagents (RLi, RMgX) and mild bases (Et₃N, pyridine), though it is cleaved by strong acids (TFA) or fluoride ions [3] [4].
Esterification of oxazole-3-carboxylic acids predominantly uses dimethylformamide-dimethylacetal (DMF-DMA) as a coupling agent. This avoids racemization in chiral substrates and achieves near-quantitative conversion in methanol at 60°C. Alternatively, gold(I) complexes immobilized on MCM-41 silica catalyze oxidative esterification of terminal alkynes with nitriles and methanol, generating 3-carboxylates directly [7].
Table 2: Protecting Group Strategies for Oxazole Synthesis
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|
tert-Butoxymethyl | tert-Butoxymethyl Br/imidazole | 0.05-3 mol% Hf(OTf)₄ | Base-sensitive functionalities |
TBDMS | TBDMS-Cl/imidazole (DMF) | TBAF or Hf(OTf)₄ (0.05 mol%) | Acid-sensitive groups |
Boc | Boc₂O/DMAP | TFA (50% in CH₂Cl₂) | Nucleophiles |
Protecting group optimization focuses on orthogonal deprotection:
Solution-phase synthesis dominates literature routes. The β-enamino ketoester approach (Section 1.1) is performed in methanol/water at 80°C, enabling gram-scale production of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate analogues. Advantages include:
Limitations emerge in peptide conjugation, where solution-phase methods require excess activating agents, leading to epimerization. Solid-phase approaches circumvent this using:
Table 3: Synthesis Strategy Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram (≤100 g) | Milligram (≤500 mg) |
Yield (avg.) | 65-80% | 45-68% |
Purification | Column chromatography | Simple filtration |
Automation Potential | Low | High |
Functional Group Scope | Broad | Moderate |
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6